![molecular formula C8H7BrClN B2687725 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 1508793-36-9](/img/structure/B2687725.png)
3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to the compound , has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction was carried out using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is represented by the InChI code1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 . The compound has a molecular weight of 198.06 . Chemical Reactions Analysis
The chemical reactions involving 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to the compound , have been studied . The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 198.06 . The compound’s IUPAC name is 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine .Aplicaciones Científicas De Investigación
Direct Halogenation and Derivatives Synthesis
Direct halogenation techniques have been developed for thieno[2,3-b]pyridine derivatives, which can relate to the synthesis and transformation of compounds like 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. These techniques include elemental halogen reactions to produce chloro, bromo, and iodo derivatives, showcasing the versatility of halogenation in synthesizing complex heterocyclic compounds (Klemm et al., 1974).
Preparation of Heterocyclic Compounds
Preparation methods for 6,7-Dihydro-5H-cyclopenteno[b]pyridine from related compounds have been explored, highlighting the synthetic routes that could be applied to the synthesis of this compound and its analogs. These methods involve steps such as acetylation, cyclization, and chlorination, followed by Sandmeyer bromination, demonstrating the compound's relevance in organic synthesis (Zhao Xin-qi, 2007).
Structural and Spectroscopic Studies
Investigations into the structural and spectroscopic properties of bromo- and chloro-substituted pyridine derivatives offer insights into the chemical behavior and reactivity of such compounds. These studies include crystal structure determinations and analysis of hydrogen bonding, providing a deeper understanding of the molecular characteristics of halogenated pyridines (Hanuza et al., 1997).
Synthesis of Acyclic Pyridine C-Nucleosides
Research on synthesizing acyclic pyridine C-nucleosides using 3-Bromo-5-hydroxymethylpyridine as a precursor highlights the application of bromo-chloro pyridine derivatives in nucleoside analog synthesis. This work underscores the utility of these compounds in developing potentially bioactive molecules (Hemel et al., 1994).
Advanced Materials and Coordination Chemistry
The synthesis and study of iron(II) complexes of halogenated pyridines, including bromo- and chloro-substituted variants, have contributed to understanding spin-crossover phenomena in coordination compounds. These findings have implications for designing advanced materials with tunable magnetic properties (Pritchard et al., 2009).
Propiedades
IUPAC Name |
3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-4-5-2-1-3-7(5)11-8(6)10/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPSTXNKSOMZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
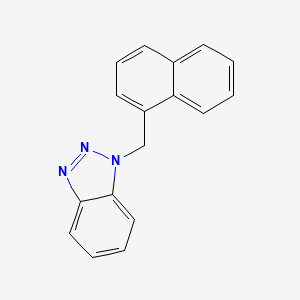
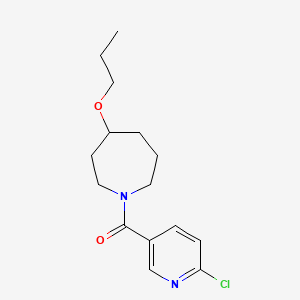
![2-[[4-(Dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)

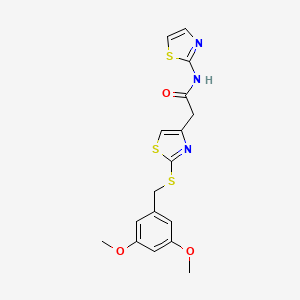
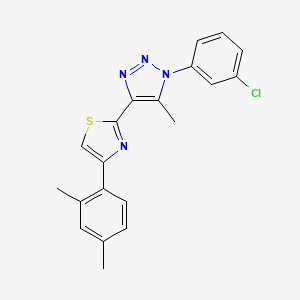
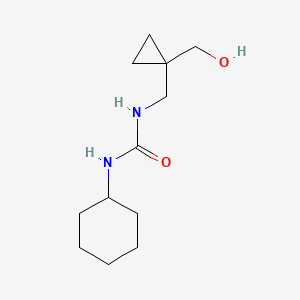
![3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B2687649.png)

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
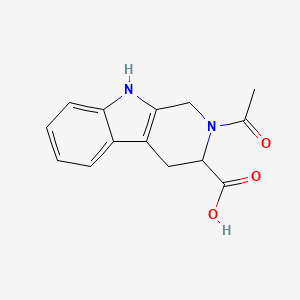
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)
